molecular formula C24H21BrN4OS B11431152 2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11431152
M. Wt: 493.4 g/mol
InChI Key: SHGPWGWRJMJMAI-UHFFFAOYSA-N
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Description

2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring is known to interact with various biological molecules, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C24H21BrN4OS

Molecular Weight

493.4 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21BrN4OS/c1-16-9-8-14-21(17(16)2)26-22(30)15-31-24-28-27-23(19-12-6-7-13-20(19)25)29(24)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

SHGPWGWRJMJMAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br)C

Origin of Product

United States

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